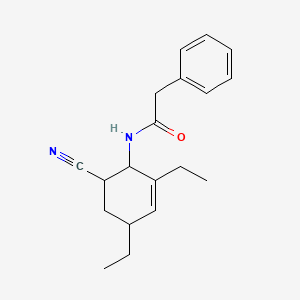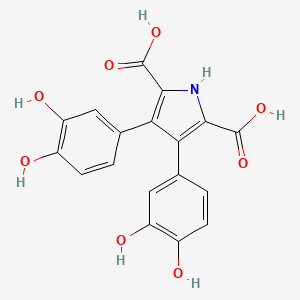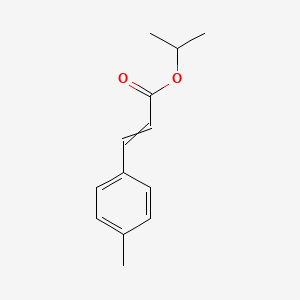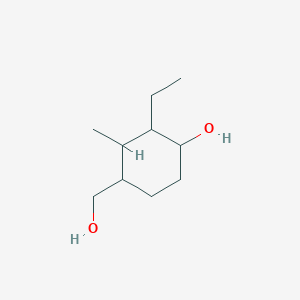![molecular formula C53H53NSi2 B12534544 Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- CAS No. 662165-38-0](/img/structure/B12534544.png)
Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-: is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two diphenylmethylene and triethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine core, followed by the introduction of the diphenylmethylene and triethylsilyl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dichloromethane. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide or acetonitrile.
Major Products
科学的研究の応用
Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and structural properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: A similar compound with different substituents, used in coordination chemistry and materials science.
2,6-Bis(hydroxymethyl)pyridine: Another related compound, often used as a precursor in the synthesis of metal complexes and catalysts.
Uniqueness
Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- stands out due to its unique combination of diphenylmethylene and triethylsilyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of novel materials and bioactive molecules.
特性
CAS番号 |
662165-38-0 |
|---|---|
分子式 |
C53H53NSi2 |
分子量 |
760.2 g/mol |
IUPAC名 |
[3-benzhydrylidene-5-[6-(3-benzhydrylidene-5-triethylsilylpenta-1,4-diynyl)pyridin-2-yl]penta-1,4-diynyl]-triethylsilane |
InChI |
InChI=1S/C53H53NSi2/c1-7-55(8-2,9-3)42-40-48(52(44-26-17-13-18-27-44)45-28-19-14-20-29-45)36-38-50-34-25-35-51(54-50)39-37-49(41-43-56(10-4,11-5)12-6)53(46-30-21-15-22-31-46)47-32-23-16-24-33-47/h13-35H,7-12H2,1-6H3 |
InChIキー |
PPKBDERPLMIUHQ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#CC3=NC(=CC=C3)C#CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C#C[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



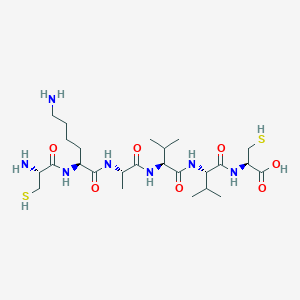

![Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate](/img/structure/B12534490.png)
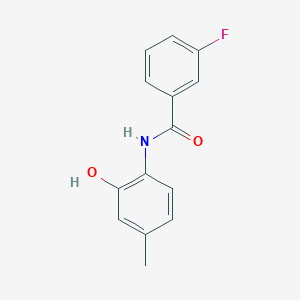

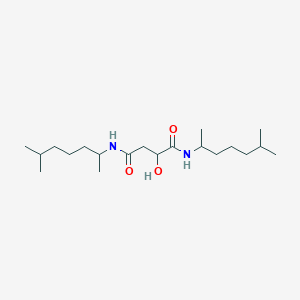
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione](/img/structure/B12534529.png)
![Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-](/img/structure/B12534536.png)
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
